2-(Naphthalen-1-yl)cyclopropan-1-amine
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Overview
Description
2-(Naphthalen-1-yl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a naphthalene moiety and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to amination reactions to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or amides.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthalene derivatives with various functional groups, such as ketones, carboxylic acids, hydroxylamines, and amides .
Scientific Research Applications
2-(Naphthalen-1-yl)cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)cyclopropan-1-amine: A structural isomer with the naphthalene moiety attached at a different position.
2-(Naphthalen-1-yl)cyclopropan-1-ol: A related compound with a hydroxyl group instead of an amine group.
2-(Naphthalen-1-yl)cyclopropan-1-carboxylic acid: A derivative with a carboxylic acid functional group.
Uniqueness
2-(Naphthalen-1-yl)cyclopropan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-naphthalen-1-ylcyclopropan-1-amine |
InChI |
InChI=1S/C13H13N/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8,14H2 |
InChI Key |
QSBCZQISIPLNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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